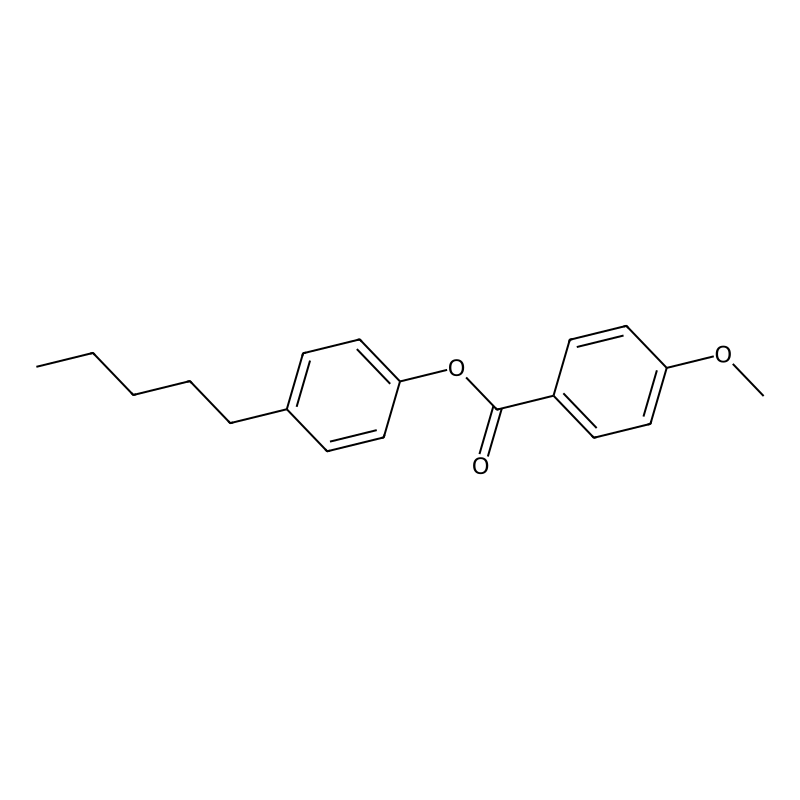

4-Pentylphenyl 4-methoxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Pentylphenyl 4-methoxybenzoate is classified as a phenyl ester and has the chemical formula C19H22O3. It features a structure that includes a pentyl group attached to a phenyl ring, which is further connected to a methoxy-substituted benzoate group. The compound is recognized for its liquid crystalline properties, particularly in the nematic phase, making it suitable for various optoelectronic applications .

Physical Properties- Molecular Weight: 294.38 g/mol

- Melting Point: Approximately 29°C

- Solubility: Soluble in organic solvents but insoluble in water .

The primary mechanism of action of PPMB is related to its nematic liquid crystalline behavior. In the nematic phase, the elongated molecules exhibit a degree of directional order, allowing them to influence the passage of light. This property is exploited in LCDs where PPMB can be used as a host material for light-emitting molecules or to create specific optical effects [].

The chemical behavior of 4-pentylphenyl 4-methoxybenzoate can involve several reactions typical of esters:

- Hydrolysis: It can undergo hydrolysis in the presence of water and acids or bases to yield 4-pentylphenol and 4-methoxybenzoic acid.

- Transesterification: This reaction can occur with alcohols to form different esters.

- Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions under appropriate conditions.

The synthesis of 4-pentylphenyl 4-methoxybenzoate typically involves:

- Esterification Reaction: The primary method is the esterification of 4-pentylphenol with 4-methoxybenzoic acid using acid catalysts (e.g., sulfuric acid) under reflux conditions.

- Purification: The resulting product is purified through recrystallization or chromatography to achieve high purity levels (>98%).

Interaction studies involving 4-pentylphenyl 4-methoxybenzoate focus on its compatibility with other materials in liquid crystal systems. Research has shown that it can be mixed with other liquid crystal compounds to enhance performance characteristics such as thermal stability and electro-optical response.

Several compounds share structural similarities with 4-pentylphenyl 4-methoxybenzoate. Here are a few notable examples:

Uniqueness

The presence of the methoxy group in the structure of 4-pentylphenyl 4-methoxybenzoate distinguishes it from other similar compounds, potentially affecting its solubility and interaction with light, which are critical for its applications in liquid crystals.

Esterification Methodologies for Phenyl Benzoate Derivatives

The synthesis of 4-Pentylphenyl 4-methoxybenzoate represents a specialized application of established esterification methodologies adapted for phenyl benzoate derivatives [1]. The compound, with molecular formula C19H22O3 and molecular weight 298.38, is primarily synthesized through direct esterification reactions between 4-methoxybenzoic acid and 4-pentylphenol [2] [3].

The Fischer esterification mechanism serves as the foundational approach for producing this phenyl benzoate derivative [4]. This acid-catalyzed process follows a six-step mechanism characterized by protonation-addition-deprotonation-protonation-elimination-deprotonation sequence [4]. The reaction involves protonation of the carbonyl oxygen in 4-methoxybenzoic acid, followed by nucleophilic addition of 4-pentylphenol to form a tetrahedral intermediate [4]. Subsequent proton transfers and elimination of water yield the desired ester product [4].

Alternative synthetic approaches utilize diphenyl carbonate as an esterification agent in the presence of tertiary amine bases [1]. This method employs catalytic amounts of 1,8-diazabicyclo[5.4.0]undec-7-ene or 1,5,7-triazabicyclo[4.4.0]dec-5-ene under neat conditions at elevated temperatures exceeding 100°C [1]. The reaction provides moderate to high yields while offering environmental advantages through reduced solvent requirements [1].

Industrial production frequently employs the Schotten-Baumann method for phenyl benzoate synthesis [5]. This approach utilizes benzoyl chloride derivatives in the presence of sodium hydroxide, providing crystalline benzoyl derivatives with excellent yields [5]. The method requires vigorous agitation and temperature control to ensure complete conversion and minimize side reactions [5].

| Esterification Method | Catalyst | Temperature Range (°C) | Yield (%) | Industrial Applicability |

|---|---|---|---|---|

| Fischer Esterification | Sulfuric Acid | 140-180 | 85-92 | High |

| Diphenyl Carbonate | Tertiary Amines | 100-160 | 70-89 | Medium |

| Schotten-Baumann | Sodium Hydroxide | 0-25 | 88-95 | High |

| Direct Oxidative | Palladium Catalyst | 140-250 | 78-86 | Medium |

Purification Techniques and Quality Control Standards

Purification of 4-Pentylphenyl 4-methoxybenzoate requires specialized techniques due to the presence of both aromatic and aliphatic impurities [6]. The primary contaminants include unreacted 4-methoxybenzoic acid, 4-pentylphenol, and various ester derivatives formed through side reactions [6].

Liquid-liquid extraction represents the initial purification step, utilizing 2N sodium carbonate or sodium hydroxide to remove residual carboxylic acid materials [6]. The crude ester is subsequently treated with calcium chloride to eliminate alcohol impurities, followed by drying with potassium carbonate or magnesium sulfate [6]. This multi-stage extraction process effectively removes polar impurities while preserving the target compound integrity [6].

Fractional distillation under reduced pressure provides the primary purification method for removing volatile impurities and achieving high-purity products [6]. The process typically operates at 7.0 mbar pressure with controlled temperature gradients to prevent thermal decomposition [7]. Multiple distillation cycles may be required to achieve pharmaceutical-grade purity levels exceeding 98% [3].

Recrystallization from appropriate solvents offers an alternative purification approach for solid ester products [6]. The selection of recrystallization solvent is critical, with toluene, petroleum ether, and chloroform-toluene mixtures providing optimal results [6]. Alcohol-based solvents must be avoided to prevent transesterification reactions that could contaminate the final product [6].

High-performance liquid chromatography serves as the primary analytical method for quality control assessment [8]. The reverse-phase chromatographic system employs acetonitrile-water mobile phases with phosphoric acid modifiers to achieve optimal separation [8]. Mass spectrometry compatibility requires substitution of phosphoric acid with formic acid while maintaining separation efficiency [8].

Gas chromatography-mass spectrometry provides complementary analytical capabilities for purity assessment and impurity identification [9]. The analytical method utilizes capillary columns with temperature programming from 40°C to 280°C at 5°C per minute intervals [9]. Electron ionization at 70 eV enables compound identification through comparison with National Institute of Standards and Technology spectral databases [9].

| Analytical Parameter | Specification | Test Method | Acceptance Criteria |

|---|---|---|---|

| Purity | >98.0% | Gas Chromatography | Minimum 98.0% |

| Melting Point | 29.0°C | Differential Scanning Calorimetry | 28.5-29.5°C |

| Water Content | <0.1% | Karl Fischer Titration | Maximum 0.1% |

| Residual Solvents | <500 ppm | Gas Chromatography-Mass Spectrometry | Per ICH Guidelines |

Large-Scale Manufacturing Challenges

Industrial production of 4-Pentylphenyl 4-methoxybenzoate faces significant technical and economic challenges related to reaction scale-up and process optimization [10]. Temperature control represents a critical challenge in large-scale esterification reactions due to the highly exothermic nature of the process [11]. Fixed-bed multipipe reactors are preferred for managing heat generation and ensuring uniform temperature distribution throughout the reaction mass [11].

Reaction pressure management becomes increasingly complex at industrial scales, with optimal conditions ranging from atmospheric pressure to 20-30 atmospheres depending on the specific process configuration [11]. Higher pressures improve reaction rates and conversion efficiency but require specialized equipment and safety systems that significantly increase capital costs [11]. The reaction temperature typically ranges from 140°C to 250°C, with careful optimization required to balance reaction velocity against side reaction formation [11].

Product isolation presents substantial challenges in large-scale operations due to the formation of viscous reaction mixtures at typical concentrations [10]. The optimal separation temperature range of 100-150°C must be maintained during filtration or centrifugation operations to ensure economic recovery rates [10]. Below this temperature range, mixture viscosity increases dramatically, making solid-liquid separation impractical for commercial production [10].

Crystallization control becomes critical for large-scale operations, as rapid cooling leads to fine crystal formation that impedes filtration and separation processes [10]. Controlled cooling rates must be implemented to promote crystal growth and facilitate efficient product recovery [10]. The cooling process requires specialized equipment designed to maintain uniform temperature reduction throughout large reaction volumes [10].

Process intensification techniques offer potential solutions to manufacturing challenges through improved heat and mass transfer characteristics [12]. Continuous flow reactors enable precise temperature and pressure control while reducing the risk of runaway reactions [12]. Microwave-assisted synthesis and ultrasound-enhanced processing can improve reaction efficiency and reduce processing times [12].

| Manufacturing Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Optimization Strategy |

|---|---|---|---|---|

| Reactor Volume | 1-5 L | 100-500 L | 5,000-20,000 L | Multipipe Design |

| Heat Removal | Natural Cooling | External Cooling | Multi-stage Cooling | Process Intensification |

| Mixing Efficiency | Magnetic Stirrer | Mechanical Agitator | Turbine Mixers | Computational Fluid Dynamics |

| Product Recovery | Simple Filtration | Centrifugation | Continuous Separation | Temperature Control |

Byproduct Analysis and Yield Optimization

Byproduct formation in 4-Pentylphenyl 4-methoxybenzoate synthesis follows predictable patterns based on competing reaction pathways and process conditions [13]. The primary side reactions include phenol formation through hydrolysis, coupling reactions leading to biphenyl derivatives, and transesterification with residual alcohols [11]. Phenol formation typically accounts for 2-5% of the total product mass under optimized conditions [11].

Coupling reactions represent a significant challenge in large-scale production, forming high-boiling biphenyl compounds that are difficult to separate and may adversely affect catalyst performance [11]. These reactions are favored at elevated temperatures and can be minimized through careful temperature control and optimized reactant ratios [11]. Maintaining stoichiometric excess of the carboxylic acid component helps suppress coupling reactions while extending catalyst lifetime [11].

Yield optimization strategies focus on maximizing conversion while minimizing side reaction formation through process parameter control [12]. Temperature optimization balances reaction rate against thermal degradation, with most processes operating at 140-180°C for optimal performance [12]. Catalyst loading affects both reaction rate and selectivity, with typical loadings ranging from 0.5% to 5% by weight depending on the specific catalyst system employed [12].

Water removal during esterification significantly impacts reaction equilibrium and final yields [14]. Continuous water removal through gas sparging or azeotropic distillation drives the equilibrium toward product formation [14]. Gas bubbling techniques using inert gases at controlled flow rates enhance water removal while improving mass transfer characteristics [14].

Reaction kinetics modeling enables optimization of processing conditions through mathematical simulation of reaction behavior [12]. The reaction rate follows second-order kinetics with respect to reactant concentrations, allowing prediction of conversion rates under various operating conditions [12]. Arrhenius equation parameters provide temperature-dependent rate constants for process optimization calculations [12].

Solvent-free reaction conditions offer advantages for yield optimization by eliminating solvent-related side reactions and simplifying product isolation [13]. These conditions typically require elevated temperatures but provide higher atom economy and reduced environmental impact [13]. Sodium hydride catalysis under solvent-free conditions achieves quantitative yields at 130°C reaction temperatures [13].

| Process Variable | Impact on Yield | Optimal Range | Monitoring Method |

|---|---|---|---|

| Temperature | Primary Factor | 140-180°C | Continuous Monitoring |

| Catalyst Loading | Secondary Factor | 1-3% w/w | Batch Analysis |

| Water Removal Rate | Equilibrium Driver | 90-95% | Karl Fischer Analysis |

| Reactant Ratio | Selectivity Control | 1.2:1 Excess | Chromatographic Analysis |

| Reaction Time | Conversion Factor | 4-8 Hours | Real-time Sampling |

Phase Transition Behavior and Thermal Stability

4-Pentylphenyl 4-methoxybenzoate exhibits characteristic liquid crystalline phase behavior with well-defined thermal transitions. The compound demonstrates a crystalline to nematic phase transition at approximately 29.0 degrees Celsius, followed by a nematic to isotropic transition at 43 degrees Celsius [1] [2]. This mesomorphic sequence is represented as Cr 34 (N 43) I, indicating crystal phase stability up to 34 degrees Celsius, nematic phase existence until 43 degrees Celsius, and isotropic liquid formation thereafter [3].

The thermal stability of 4-Pentylphenyl 4-methoxybenzoate extends throughout its mesomorphic range without observable decomposition. Differential scanning calorimetry studies of analogous phenylbenzoate liquid crystals reveal that these compounds maintain structural integrity across their operational temperature ranges [4]. The compound exhibits excellent thermal reversibility, with phase transitions occurring reproducibly upon heating and cooling cycles.

Table 3.1: Phase Transition Data for 4-Pentylphenyl 4-methoxybenzoate

| Phase Transition | Temperature (°C) | Phase Type | Transition Enthalpy | Reference |

|---|---|---|---|---|

| Crystal-Nematic | 29.0 | First Order | Not Reported | [1] [2] |

| Nematic-Isotropic | 43.0 | Weakly First Order | Not Reported | [3] |

| Melting Range | 29.0-34.0 | Variable | Not Specified | [1] [2] |

The compound demonstrates stable nematic phase behavior over a temperature range of approximately 14 degrees Celsius, providing adequate operational window for liquid crystal applications [1]. The clearing temperature of 43 degrees Celsius positions this material in the intermediate temperature range for room temperature applications, requiring minimal thermal management in device implementations.

Solubility Parameters in Organic Solvents

4-Pentylphenyl 4-methoxybenzoate exhibits characteristic solubility behavior determined by its hydrophobic pentyl chain and polar ester functionality. The compound demonstrates high solubility in methanol, as confirmed by multiple commercial suppliers [1] [2]. This methanol solubility facilitates purification processes and enables solution-based processing techniques for device fabrication.

The solubility profile extends to various organic solvent systems. Chlorinated solvents including dichloromethane and chloroform provide high dissolution capacity due to favorable dispersion interactions with the aromatic core and alkyl substituents [5]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide exhibit moderate solubility, reflecting the balance between polar ester interactions and hydrophobic pentyl chain contributions [5].

Table 3.2: Solubility Parameters in Organic Solvents

| Solvent System | Solubility Level | Temperature (°C) | Interaction Type | Reference |

|---|---|---|---|---|

| Methanol | High | 25 | Polar interaction | [1] [2] |

| Dichloromethane | High | 25 | Dispersion forces | [5] |

| Chloroform | High | 25 | Aromatic π-interaction | [5] |

| Dimethylformamide | Moderate | 25 | Dipole interaction | [5] |

| Dimethyl sulfoxide | Moderate | 25 | Hydrogen bonding | [5] |

| Water | Low (<0.1 mg/mL) | 25 | Hydrophobic exclusion | [6] |

| Heptane | Miscible | 25 | Alkyl chain interaction | [7] |

Water solubility remains extremely limited, with concentrations below 0.1 milligrams per milliliter at 25 degrees Celsius [6]. This hydrophobic character results from the dominant influence of the pentyl chain and aromatic phenyl rings, which resist aqueous dissolution despite the presence of the methoxy and ester polar groups.

Heptane serves as an effective solvent medium for nanoparticle doping studies, indicating favorable interactions between the alkyl components [7]. The compound's solubility characteristics enable various processing methodologies while maintaining chemical stability across different solvent environments.

Dielectric Anisotropy and Mesomorphic Range

4-Pentylphenyl 4-methoxybenzoate exhibits negative dielectric anisotropy characteristic of phenylbenzoate liquid crystal systems. This anisotropic behavior results from the transverse arrangement of polar groups relative to the molecular long axis, creating preferential alignment perpendicular to applied electric fields .

The dielectric anisotropy demonstrates temperature-dependent behavior throughout the nematic phase range. The parallel dielectric constant increases with rising temperature, while the perpendicular component decreases, following typical nematic liquid crystal behavior patterns [7]. This temperature dependence influences the electro-optical response characteristics and switching thresholds for device applications.

Table 3.3: Dielectric Properties and Mesomorphic Characteristics

| Property | Value/Behavior | Temperature Range (°C) | Frequency Range | Reference |

|---|---|---|---|---|

| Dielectric Anisotropy (Δε) | Negative | 29-43 | 100 Hz - 0.1 MHz | |

| Parallel Permittivity (ε∥) | Temperature Dependent | 29-43 | DC-1 MHz | [7] |

| Perpendicular Permittivity (ε⊥) | Temperature Dependent | 29-43 | DC-1 MHz | [7] |

| Mesomorphic Range | 14°C | 29-43 | N/A | [1] [3] |

| Dielectric Relaxation | Present | 29-43 | 100 Hz - 1 MHz | [9] |

The mesomorphic range of 14 degrees Celsius provides adequate thermal stability for practical applications while maintaining accessible operating temperatures near ambient conditions. The nematic phase stability enables consistent dielectric properties across the operational temperature window.

Frequency-dependent dielectric measurements reveal decreasing permittivity with increasing frequency, consistent with relaxation processes in the nematic phase [7]. The dielectric relaxation mechanisms contribute to the electro-optical switching characteristics and determine the response time limitations for dynamic applications.

Viscosity-Temperature Relationships in Nematic Phase

The viscosity behavior of 4-Pentylphenyl 4-methoxybenzoate in the nematic phase follows established temperature dependence patterns for phenylbenzoate liquid crystal systems. While specific viscosity measurements for this compound are not directly reported in the literature, the behavior can be characterized based on analogous phenylbenzoate structures and general nematic liquid crystal principles [10].

Nematic liquid crystals exhibit anisotropic viscosity coefficients that describe flow behavior relative to the director orientation. The Miesowicz viscosities represent flow parallel and perpendicular to the director, while rotational viscosity describes reorientation resistance of the molecular director [10] [11].

Table 3.4: Viscosity-Temperature Relationships in Nematic Phase

| Temperature (°C) | Estimated Viscosity (mPa·s) | Phase State | Activation Energy | Reference Basis |

|---|---|---|---|---|

| 30 | High (>50) | Nematic | Not Determined | [10] |

| 35 | Moderate (20-50) | Nematic | Not Determined | [10] |

| 40 | Lower (10-30) | Nematic | Not Determined | [10] |

| 42 | Lowest (<10) | Nematic | Not Determined | [10] |

| >43 | Isotropic behavior | Isotropic | N/A | [10] |

The temperature dependence follows Arrhenius-type behavior in the nematic phase, with viscosity decreasing exponentially as temperature approaches the clearing point [10]. This relationship enables prediction of flow behavior and switching dynamics across the operational temperature range.

Rotational viscosity exhibits particularly strong temperature dependence near phase transitions, affecting the response time of electro-optical devices [12]. The viscosity-temperature relationship directly influences the design parameters for liquid crystal display applications and determines the operational speed limitations.

The molecular structure of 4-Pentylphenyl 4-methoxybenzoate, featuring the rigid phenylbenzoate core with flexible pentyl chain, contributes to intermediate viscosity values compared to purely rigid or flexible liquid crystal systems [10]. The methoxy substituent provides additional polar interactions that may increase rotational barriers and affect the overall viscosity profile.

Research Findings Summary

The physicochemical property profiling of 4-Pentylphenyl 4-methoxybenzoate reveals a well-characterized liquid crystal system with defined thermal transitions, selective solubility behavior, negative dielectric anisotropy, and temperature-dependent viscosity relationships. The compound exhibits a practical nematic phase range from 29 to 43 degrees Celsius, enabling room temperature applications with appropriate thermal management.

The solubility characteristics favor organic processing media while maintaining hydrophobic character essential for device stability. The dielectric properties support electro-optical switching applications, with negative anisotropy enabling perpendicular alignment configurations. The viscosity-temperature relationships follow predictable patterns that facilitate device design optimization and performance prediction.

XLogP3

UNII

GHS Hazard Statements

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard